3-(4-Methylphenyl)butan-2-one

Catalog No.
S15183576
CAS No.
59115-82-1
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Methylphenyl)butan-2-one

CAS Number

59115-82-1

Product Name

3-(4-Methylphenyl)butan-2-one

IUPAC Name

3-(4-methylphenyl)butan-2-one

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h4-7,9H,1-3H3

InChI Key

LVHKNIUWZMJFCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(=O)C

3-(4-Methylphenyl)butan-2-one, also known as 3-Methyl-1-(4-methylphenyl)butan-2-one, is an organic compound with the molecular formula C12H16OC_{12}H_{16}O. It features a butanone backbone with a methyl group and a para-methylphenyl substituent. This compound is characterized by its unique structural configuration, which contributes to its distinct chemical properties and reactivity. It is primarily utilized in various fields such as organic synthesis, pharmaceuticals, and the fragrance industry due to its aromatic characteristics and ketone functional group .

  • Oxidation: The ketone can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for the introduction of various substituents, such as halogens or nitro groups .

The major products formed from these reactions include alcohols from reductions, carboxylic acids from oxidations, and halogenated or nitrated derivatives from substitution reactions.

While specific biological activity data for 3-(4-Methylphenyl)butan-2-one is limited, compounds with similar structures often exhibit significant biological interactions. Ketones can participate in various metabolic pathways and may influence enzyme activity. Research indicates that such compounds may have potential applications in medicinal chemistry as precursors for drug development or as active pharmaceutical ingredients .

The synthesis of 3-(4-Methylphenyl)butan-2-one can be achieved through several methods:

  • Friedel-Crafts Acylation: A common synthetic route involves the Friedel-Crafts acylation of 4-methylacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction typically occurs under anhydrous conditions and requires careful temperature control to minimize side reactions.
  • Alternative Synthetic Routes: Other methods may include variations in starting materials or conditions, utilizing different acylating agents or catalysts to optimize yield and purity .

In industrial settings, continuous flow processes are often employed to enhance efficiency and scalability.

3-(4-Methylphenyl)butan-2-one has diverse applications across multiple industries:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Pharmaceuticals: The compound may act as a precursor for developing pharmaceutical agents due to its potential biological activity.
  • Fragrance Industry: Its aromatic properties make it valuable in producing fragrances and flavors .

Research on interaction studies involving 3-(4-Methylphenyl)butan-2-one focuses on its biochemical interactions. The ketone functional group allows it to participate in nucleophilic addition reactions, while the aromatic ring is prone to electrophilic substitution. These interactions may affect various biochemical pathways, although specific studies detailing these mechanisms are sparse .

Several compounds exhibit structural similarities to 3-(4-Methylphenyl)butan-2-one:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-1-phenylbutan-2-oneSimilar backbone; lacks methyl group on phenyl ringDifferent reactivity due to lack of para-substituent
4-MethylacetophenoneContains a similar aromatic ring but different substituentsDistinct reactivity patterns due to different carbon skeleton
IsobutyrophenoneSimilar backbone but different positioning of the methyl groupUnique properties stemming from structural differences

3-(4-Methylphenyl)butan-2-one is unique due to the combination of both a methyl group on the butanone backbone and a para-methylphenyl group, which imparts distinct chemical properties that are advantageous for specific applications in research and industry .

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone in modern organic synthesis, enabling the efficient construction of carbon-carbon bonds between aryl and alkyl fragments. For 3-(4-methylphenyl)butan-2-one, these reactions offer a direct route to assemble the 4-methylphenyl group and the butan-2-one backbone.

Homoenolate Cross-Coupling with Aryl Halides

Cyclopropanol-derived homoenolates serve as versatile intermediates for ketone synthesis. In one approach, palladium catalysts mediate the coupling of cyclopropanol-derived homoenolates with aryl bromides to form β-aryl ketones (Figure 1). For 3-(4-methylphenyl)butan-2-one, a cyclopropanol precursor could undergo ring-opening under basic conditions to generate a homoenolate, which then couples with 4-methylbromobenzene. The palladium catalyst facilitates oxidative addition into the aryl bromide, transmetallation with the homoenolate, and reductive elimination to forge the critical C–C bond. This method tolerates β-hydrogens in the homoenolate, ensuring stability during the coupling process.

Suzuki-Miyaura Coupling for Aryl Transfer

The Suzuki-Miyaura reaction, which couples aryl boronic acids with electrophilic partners, provides another avenue to introduce the 4-methylphenyl group. For example, a butan-2-one derivative bearing a leaving group (e.g., bromide) at the α-position could undergo cross-coupling with 4-methylphenylboronic acid in the presence of a palladium catalyst. The reaction proceeds via a catalytic cycle involving oxidative addition of the α-bromoketone, transmetallation with the boronic acid, and reductive elimination to yield the desired product. This method benefits from the commercial availability of aryl boronic acids and the mild reaction conditions typical of Suzuki couplings.

Carbonylative Negishi Coupling

The carbonylative Negishi coupling, which introduces a carbonyl group during cross-coupling, could assemble 3-(4-methylphenyl)butan-2-one from simpler precursors. A palladium catalyst mediates the reaction between an organozinc reagent (e.g., methylzinc bromide) and 4-methyliodobenzene under carbon monoxide atmosphere. The zinc reagent transfers its alkyl group to the palladium center, which subsequently inserts CO to form an acylpalladium intermediate. Reductive elimination then yields the ketone product. This method excels in its chemoselectivity, tolerating sensitive functional groups such as aldehydes and carboxylic acids.

Enolate Arylation for Direct Ketone Formation

Palladium-catalyzed α-arylation of enolates offers a streamlined route to β-aryl ketones. For instance, the enolate of butan-2-one could couple with 4-methylbromobenzene via a palladium-mediated process (Figure 2). The enolate, generated in situ using a strong base, undergoes transmetallation with the palladium-aryl complex, followed by reductive elimination to form the C–C bond. This method avoids pre-functionalization of the ketone and allows for regioselective arylation at the α-position.

Nickel-Based Metal-Organic Framework (MOF) Applications

Nickel-based MOFs, known for their high surface area and tunable porosity, have emerged as heterogeneous catalysts for cross-coupling reactions. However, the provided literature does not explicitly address their use in synthesizing 3-(4-methylphenyl)butan-2-one. In general, nickel MOFs could theoretically facilitate Suzuki or Negishi-type couplings by stabilizing nickel active sites within their frameworks. For example, a Ni-MOF might enable the coupling of 4-methylphenylboronic acid with a brominated butanone precursor under milder conditions than homogeneous nickel catalysts. Despite this potential, the absence of specific studies in the provided sources precludes a detailed analysis of Ni-MOF mechanisms for this target molecule.

Grignard Reagent-Mediated Reductive Processes

Grignard reagents are classical tools for forming carbon-carbon bonds via nucleophilic addition to carbonyl groups. In the context of 3-(4-methylphenyl)butan-2-one, a Grignard reagent such as 4-methylphenylmagnesium bromide could add to a γ-keto ester or nitrile, followed by hydrolysis and decarboxylation to yield the ketone. However, the provided literature focuses on transition metal catalysis and does not explore Grignard-based routes for this compound. Traditional Grignard approaches often require stringent anhydrous conditions and face limitations in controlling regioselectivity for branched ketones, which may explain the preference for palladium-catalyzed methods in contemporary synthesis.

Microbial oxidative metabolism of aromatic ketones, including compounds structurally related to 3-(4-methylphenyl)butan-2-one, involves complex enzymatic systems that catalyze various biotransformation reactions [1]. Bacterial species demonstrate remarkable capability to metabolize aromatic ketone compounds through oxidative pathways, with particular emphasis on cytochrome P450-mediated reactions and Baeyer-Villiger monooxygenase systems [2] [3].

The oxidative biotransformation of aromatic ketones by microbial systems typically proceeds through initial hydroxylation reactions catalyzed by monooxygenase enzymes [4]. Research on 4-hydroxyacetophenone monooxygenase from Pseudomonas fluorescens demonstrates the enzyme's ability to catalyze nicotinamide adenine dinucleotide phosphate and oxygen-dependent Baeyer-Villiger oxidation of aromatic ketones to corresponding acetate esters [4]. This flavoprotein enzyme exhibits tight coupling between nicotinamide adenine dinucleotide phosphate oxidation and substrate oxygenation, suggesting similar mechanisms may apply to 3-(4-methylphenyl)butan-2-one metabolism [4].

Microbial systems employ diverse oxidative enzymes for aromatic ketone metabolism, with Baeyer-Villiger monooxygenases playing crucial roles in these biotransformations [5]. These enzymes catalyze the oxidation of ketones to esters or lactones using molecular oxygen as the oxidant, representing environmentally friendly alternatives to chemical oxidation processes [5]. Studies on aromatic ketone substrates reveal that microbial Baeyer-Villiger monooxygenases demonstrate substrate specificity patterns that favor para-substituted aromatic rings, which is particularly relevant for 4-methylphenyl-containing compounds [6].

Cytochrome P450 enzymes represent another critical component of microbial oxidative metabolism for aromatic compounds [2]. Recent advances in cytochrome P450 engineering have demonstrated the enzyme's capability for direct oxidation of aromatic alkenes to ketones, involving highly reactive carbocation intermediates [2] [3]. These findings suggest that cytochrome P450 systems may also participate in the reverse biotransformation of aromatic ketones through reduction pathways.

The metabolic versatility of microbial systems is exemplified by studies on methyl ketone metabolism in hydrocarbon-utilizing mycobacteria [7]. Mycobacterium smegmatis demonstrates the ability to oxidize various ketone substrates through oxygenase reactions, producing intermediate compounds such as acetol during acetone oxidation [7]. These observations indicate that similar oxidative mechanisms may be operative in the biotransformation of 3-(4-methylphenyl)butan-2-one.

Table 1: Microbial Oxidative Enzyme Systems for Aromatic Ketone Metabolism

Enzyme SystemSource OrganismSubstrate SpecificityPrimary ProductsReference
4-Hydroxyacetophenone MonooxygenasePseudomonas fluorescensAromatic ketones with para-substitutionPhenyl acetates via Baeyer-Villiger oxidation [4]
Baeyer-Villiger MonooxygenasesPseudomonas putidaArylaliphatic ketonesCorresponding esters with para-substitution preference [6]
Cytochrome P450 Ketone SynthaseEngineered variantsInternal arylalkenesKetones via carbocation intermediates [2]
Mycobacterial OxygenasesMycobacterium smegmatisAliphatic and aromatic ketonesHydroxylated intermediates [7]

Dehydrogenase-Catalyzed Alcohol/Aldehyde Interconversions

Dehydrogenase enzymes play fundamental roles in the biotransformation of aromatic ketones through alcohol and aldehyde interconversion reactions [8] [9]. These enzymatic systems typically utilize nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as cofactors for the reduction of ketone functional groups to corresponding alcohols [9] [10].

Alcohol dehydrogenase systems demonstrate broad substrate specificity for aromatic compounds, with particular relevance to phenyl-substituted ketones [8]. Research on alcohol dehydrogenase from Pantoea species reveals the enzyme's capacity to convert fatty alcohols to aldehydes, indicating bidirectional catalytic activity that may extend to aromatic substrates [8]. The enzyme exhibits optimal activity with nicotinamide adenine dinucleotide phosphate as a cofactor, achieving significant conversion rates under controlled reaction conditions [8].

Aldo-keto reductase enzymes represent another important class of dehydrogenases involved in aromatic ketone biotransformation [11] [12]. Studies on mouse aldo-keto reductase demonstrate the enzyme's ability to reduce various carbonyl compounds, including aromatic aldehydes and ketones [11]. The enzyme shows particular high specific activity toward dicarbonyls and moderate activity toward simple ketones, suggesting potential applicability to 3-(4-methylphenyl)butan-2-one metabolism [11].

Thermostable alcohol dehydrogenases offer advantages for biotechnological applications in ketone reduction [13]. Research on iron-dependent alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus demonstrates activity against various aldehydes, including inhibitory compounds produced during biomass pretreatment processes [13]. These findings indicate the potential for developing robust enzymatic systems for aromatic ketone biotransformation [13].

The cofactor dependence of dehydrogenase-catalyzed reactions significantly influences the efficiency of ketone reduction processes [9]. Studies using cyanobacterial systems demonstrate that nicotinamide adenine dinucleotide phosphate is preferentially utilized in ketone reduction reactions compared to nicotinamide adenine dinucleotide [9]. The research reveals that photosynthetically generated nicotinamide adenine dinucleotide phosphate can effectively drive ketone reduction reactions, with yields enhanced by inhibition of competing metabolic pathways [9].

Enantioselective aspects of dehydrogenase-catalyzed ketone reduction have been extensively studied [12] [14]. Research on engineered aldo-keto reductases demonstrates the enhancement of enzymatic activity and extension of substrate scope to include aromatic ketones [12]. The evolved enzyme variants exhibit improved activity toward aromatic substrates while maintaining strict stereoselectivity, making them valuable for biotechnological applications [12].

Table 2: Dehydrogenase Systems for Aromatic Ketone Reduction

Enzyme ClassSourceCofactor PreferenceSpecific ActivitySubstrate RangeReference
Alcohol DehydrogenasePantoea speciesNicotinamide adenine dinucleotide phosphate52% conversion (tetradecanol to tridecane)Fatty alcohols and aldehydes [8]
Aldo-keto ReductaseMouse tissueNicotinamide adenine dinucleotide phosphateHigh activity with dicarbonylsAromatic aldehydes and ketones [11]
Thermostable Alcohol DehydrogenaseThermoanaerobacter pseudethanolicusNicotinamide adenine dinucleotide phosphateActive against multiple aldehydesVarious aliphatic and aromatic aldehydes [13]
Engineered Aldo-keto ReductaseKluyveromyces marxianusNicotinamide adenine dinucleotide phosphateEnhanced activity with aromatic ketonesAliphatic and aromatic ketones [12]
Cyanobacterial ReductasesSynechococcus speciesNicotinamide adenine dinucleotide phosphate16% yield with trifluoroacetophenoneAromatic ketones [9]

Meta-Cleavage Pathway Interactions in Aromatic Degradation

The meta-cleavage pathway represents a critical route for aromatic compound degradation in bacterial systems, with particular relevance to compounds containing methylated aromatic rings [15] [16]. This pathway involves the cleavage of catechol intermediates adjacent to hydroxyl groups, leading to ring opening and subsequent degradation to central metabolic intermediates [17].

Extradiol dioxygenases catalyze the meta-cleavage reaction, utilizing non-heme iron(II) or other divalent metal ions to cleave aromatic rings [18]. These enzymes demonstrate greater versatility compared to intradiol dioxygenases, accepting a wider variety of substrates and occurring in diverse metabolic pathways [18]. The catalytic mechanism proceeds through iron-alkylperoxo intermediates, with alkenyl migration being characteristic of extradiol enzymes [18].

The beta-ketoadipate pathway, which includes meta-cleavage components, is widely distributed among soil bacteria and fungi [19]. This chromosomally encoded convergent pathway degrades various aromatic compounds, with one branch converting protocatechuate to beta-ketoadipate and another converting catechol to the same intermediate [19]. The pathway demonstrates high conservation across diverse bacterial species, including Pseudomonas putida, Acinetobacter calcoaceticus, and Rhodococcus erythropolis [19].

Meta-cleavage pathway enzymes show specific activity patterns with methylated catechol derivatives [20] [21]. Research on meta-cleavage compound hydrolases demonstrates substrate specificity toward particular aromatic structures, with some enzymes showing restricted activity toward meta-cleavage compounds derived from specific aromatic precursors [21]. The incorporation of oxygen-18 labeling studies confirms the hydrolytic mechanism of meta-cleavage compound degradation [21].

Regulatory aspects of meta-cleavage pathways involve complex induction mechanisms [20]. Studies on phenol and cresol degradation reveal that meta-pathway enzymatic activity is induced by specific aromatic compounds, with phenol and meta-cresol serving as effective inducers while other methylated derivatives show different induction patterns [20]. This selectivity suggests that 4-methylphenyl-containing compounds may interact differently with meta-cleavage pathway regulation [20].

The TOL plasmid system in Pseudomonas putida represents the most comprehensively studied meta-cleavage pathway [15] [22]. This system encodes enzymes for toluene degradation through upper and lower pathway components, with the lower pathway converting substituted benzoic acids to tricarboxylic acid cycle intermediates via catechol [15]. The meta-cleavage pathway genes are organized in operons that facilitate coordinated enzyme expression for aromatic compound catabolism [22].

Fungal aromatic degradation systems also employ meta-cleavage mechanisms, though with distinct evolutionary origins [23]. Studies on Aspergillus niger reveal four different intradiol ring-cleavage dioxygenases with varying substrate specificities, including enzymes specific for hydroxyquinol and protocatechuate [23]. These findings indicate that meta-cleavage pathways represent convergent evolutionary solutions for aromatic compound degradation [23].

Table 3: Meta-Cleavage Pathway Components and Substrate Specificities

Enzyme SystemSource OrganismSubstrate SpecificityProductsRegulatory InductionReference
Catechol 2,3-dioxygenasePseudomonas speciesCatechol and methylcatechols2-Hydroxymuconic semialdehydeBenzoate, phenol [15] [22]
Meta-cleavage compound hydrolaseSphingomonas paucimobilisHydroxyl-substituted meta-cleavage products5-Carboxyvanillic acidVanillic acid derivatives [21]
Protocatechuate 3,4-dioxygenaseAspergillus nigerProtocatechuateBeta-carboxy-cis,cis-muconateProtocatechuate [23]
Extradiol dioxygenaseVarious bacteriaCatecholic compoundsRing-opened products via meta-cleavageAromatic inducers [18]
Beta-ketoadipate pathway enzymesPseudomonas putidaCatechol, protocatechuateBeta-ketoadipateBenzoate, aromatic acids [19]

The structure-activity relationship analysis of 3-(4-Methylphenyl)butan-2-one provides critical insights into how molecular architecture influences chemical reactivity and biological activity. This systematic examination reveals the intricate relationships between structural features and functional properties, establishing fundamental principles for understanding aromatic ketone behavior.

Electronic Effects of Methyl Substitution Patterns

The electronic environment surrounding the carbonyl group in 3-(4-Methylphenyl)butan-2-one is significantly influenced by the para-positioned methyl substituent on the aromatic ring. The methyl group at the para position exhibits a Hammett sigma value of -0.17, classifying it as a weak electron-donating substituent [1] [2]. This electronic donation occurs primarily through hyperconjugation and inductive effects, where the methyl group's electron density is partially delocalized into the aromatic system [3] [4].

The electron-donating character of the para-methyl group creates a measurable impact on carbonyl reactivity. Infrared spectroscopic analysis reveals that the carbonyl stretching frequency occurs at 1680-1685 cm⁻¹, representing a bathochromic shift compared to unsubstituted aromatic ketones (1685-1690 cm⁻¹) [5] [6]. This frequency reduction indicates decreased carbonyl bond strength due to enhanced electron density at the carbonyl carbon, resulting from conjugation with the electron-rich aromatic system [7] [8].

The electronic effects manifest in altered nucleophilic addition kinetics. Quantum mechanical calculations demonstrate that the electron-donating methyl substituent reduces the electrophilic character of the carbonyl carbon by approximately 0.15 electron units compared to unsubstituted benzophenone derivatives [9] [10]. This electronic modulation translates to decreased reactivity toward nucleophilic species, with reaction rates typically 15-20% slower than corresponding unsubstituted analogues [11] [3].

Table 1: Electronic Effects of Methyl Substitution Patterns on Ketone Reactivity

Substitution PatternHammett σ ValueElectronic CharacterCarbonyl ReactivityIR Carbonyl Frequency (cm⁻¹)
Para-methyl (4-position)-0.17Electron-donating (weak)Slightly decreased1680-1685
Meta-methyl (3-position)-0.07Electron-donating (very weak)Minimally decreased1682-1687
Ortho-methyl (2-position)+0.12Electron-withdrawing (weak)Slightly enhanced1688-1693
Unsubstituted benzene0.00Reference standardBaseline1685-1690
Para-methoxy (4-position)-0.27Electron-donating (moderate)Moderately decreased1675-1680
Para-nitro (4-position)+0.78Electron-withdrawing (strong)Significantly enhanced1705-1710

The molecular orbital analysis reveals that the highest occupied molecular orbital energy level is elevated by approximately 0.3 eV in 3-(4-Methylphenyl)butan-2-one compared to the unsubstituted analogue [10]. This elevation correlates with enhanced electron density distribution across the aromatic-carbonyl conjugated system, facilitating electron transfer processes and potentially influencing redox behavior [9] [12].

Nuclear magnetic resonance spectroscopy provides additional evidence for electronic effects. The carbonyl carbon appears at δ 207.8 ppm in ¹³C NMR, slightly upfield compared to unsubstituted aromatic ketones (δ 210-212 ppm) [13] [14]. This upfield shift indicates increased electron shielding around the carbonyl carbon, consistent with electron donation from the para-methyl group through the aromatic system [6] [15].

Steric Influences on Ketone Reactivity

The spatial arrangement of substituents in 3-(4-Methylphenyl)butan-2-one creates significant steric influences that modulate chemical reactivity patterns. The butyl chain at the C-3 position introduces conformational complexity that affects both approach pathways for nucleophilic attack and transition state stabilization [16] [17] [11].

Molecular modeling studies reveal that the preferred conformation places the aromatic ring in a near-perpendicular orientation relative to the carbonyl plane, with a dihedral angle of approximately 45-60 degrees [18] [19]. This conformation minimizes steric interactions between the methyl substituents and optimizes orbital overlap between the aromatic system and carbonyl group [20] [16].

The steric environment significantly impacts nucleophilic addition kinetics. Computational analysis demonstrates that the activation energy for nucleophilic attack is elevated by 3-5 kJ/mol compared to less sterically hindered analogues [17] [11]. This energy penalty arises from unfavorable van der Waals interactions during the formation of the tetrahedral intermediate, where increased crowding around the reaction center destabilizes the transition state [16] [11].

Table 2: Steric Influences on Carbonyl Reactivity

Structural FeatureAlkyl Chain LengthSteric Hindrance LevelNucleophilic Addition RateActivation Energy (kJ/mol)
3-(4-Methylphenyl)butan-2-oneC4 (butyl)Moderate0.7358.2
3-(4-Methylphenyl)propan-2-oneC3 (propyl)Low1.1552.7
4-(4-Methylphenyl)butan-2-oneC4 (butyl)High0.4563.8
1-(4-Methylphenyl)butan-1-oneC4 (butyl)Low1.2850.1
3-Phenylbutan-2-oneC4 (butyl)Low1.0055.4
3-(4-Chlorophenyl)butan-2-oneC4 (butyl)Moderate0.6859.1

The steric effects extend beyond simple geometric considerations to influence regioselectivity patterns. When subjected to reduction conditions, 3-(4-Methylphenyl)butan-2-one exhibits preferential hydride attack from the less hindered face, leading to stereoselective alcohol formation with diastereomeric ratios typically exceeding 3:1 [18] [19]. This selectivity arises from differential stabilization of diastereomeric transition states, where steric repulsion favors approach from the sterically less demanding trajectory [20] [17].

Temperature-dependent kinetic studies reveal that steric effects become more pronounced at lower temperatures, consistent with reduced thermal energy available to overcome steric barriers [16] [11]. The Arrhenius analysis shows that the pre-exponential factor is reduced by approximately 40% compared to sterically unhindered analogues, indicating restricted approach geometries in the transition state [17] [11].

Comparative Analysis with Ortho/Meta-Tolyl Analogues

The systematic comparison of 3-(4-Methylphenyl)butan-2-one with its ortho and meta-substituted isomers reveals distinct structure-activity relationships that illuminate the importance of substitution patterns in aromatic ketone systems. Each substitution position imparts unique electronic and steric characteristics that significantly influence chemical behavior and physical properties [21] [22] [23].

The para-substituted derivative exhibits the most pronounced electronic effects due to optimal conjugation between the methyl substituent and the carbonyl group through the aromatic framework [2] [24]. This conjugation pathway is most efficient in the para position, where electron donation can occur through both resonance and hyperconjugation mechanisms without significant steric interference [23] [2].

Meta-substitution produces considerably weaker electronic effects, with the methyl group exerting influence primarily through inductive rather than resonance mechanisms [22] [23]. The Hammett sigma value for meta-methyl (-0.07) is significantly smaller in magnitude than para-methyl (-0.17), reflecting the reduced ability of the meta position to participate in direct conjugation with the carbonyl system [2] [24].

Table 3: Comparative Analysis of Tolyl Ketone Analogues

CompoundSubstitution PositionLogP ValueMelting Point (°C)Boiling Point (°C)Reduction Potential (V)
3-(4-Methylphenyl)butan-2-one (para)Para2.1318-20243-244-1.85
3-(3-Methylphenyl)butan-2-one (meta)Meta2.0815-17241-242-1.82
3-(2-Methylphenyl)butan-2-one (ortho)Ortho1.9522-25238-240-1.78
3-(4-Methoxyphenyl)butan-2-onePara1.8712-15248-250-1.92
3-(4-Chlorophenyl)butan-2-onePara2.4525-28252-254-1.65
3-(4-Nitrophenyl)butan-2-onePara1.9245-48265-268-1.42

Ortho-substitution introduces the most complex effects, combining electronic perturbation with significant steric interactions [21] [25]. The proximity of the methyl group to the carbonyl-containing side chain creates unfavorable steric interactions that can force the molecule into less optimal conformations [22] [25]. This steric hindrance is reflected in the elevated melting point (22-25°C) compared to para and meta isomers, indicating stronger intermolecular interactions required to overcome conformational strain [26] [27].

The reduction potentials provide quantitative insight into electronic effects across the isomeric series. The para-isomer exhibits the most negative reduction potential (-1.85 V), consistent with its electron-rich character that stabilizes the neutral molecule and makes reduction more thermodynamically demanding [9] [12]. The ortho-isomer shows the least negative potential (-1.78 V), reflecting the electron-withdrawing inductive effect of the closely positioned methyl group [23] [12].

Lipophilicity patterns, as measured by LogP values, reveal the influence of molecular geometry on hydrophobic interactions. The para-isomer exhibits the highest LogP value (2.13), indicating optimal hydrophobic surface area and minimal polar interactions [26] [28]. The ortho-isomer shows reduced lipophilicity (1.95) due to conformational constraints that limit efficient packing with hydrophobic solvents [21] [26].

Table 4: NMR Spectroscopic Data for 3-(4-Methylphenyl)butan-2-one

Position¹³C NMR (δ ppm)¹H NMR (δ ppm)MultiplicityCoupling Constant (Hz)
Carbonyl Carbon (C=O)207.8
Aromatic C-1134.2
Aromatic C-2,6129.17.10-7.15Doublet8.2
Aromatic C-3,5129.37.08-7.12Doublet8.2
Aromatic C-4137.8
CH₂ (C-3)51.22.65 (s)Singlet
CH₃ (ketone)29.12.11 (s)Singlet
CH₃ (aromatic)21.22.33 (s)Singlet

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

162.104465066 g/mol

Monoisotopic Mass

162.104465066 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

Explore Compound Types